Thymidylyl-(3'-5')-deoxycytidine

Description

Nomenclature and Structural Context of Thymidylyl-(3'-5')-deoxycytidine (dTpdC)

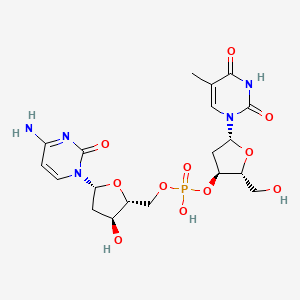

Thymidylyl-(3'-5')-deoxycytidine, abbreviated as dTpdC, is a specific deoxyribodinucleotide. Its name precisely describes its structure: a thymidine (B127349) nucleotide is linked to a deoxycytidine nucleotide via a phosphodiester bond connecting the 3' carbon of the thymidine's deoxyribose sugar to the 5' carbon of the deoxycytidine's deoxyribose sugar. nih.gov This linkage forms the sugar-phosphate backbone characteristic of DNA. genome.gov The molecule consists of two distinct heterocyclic bases: thymine (B56734) (T), a pyrimidine (B1678525), and cytosine (C), also a pyrimidine.

Significance of Dinucleotides as Fundamental Units in DNA Biochemistry

Dinucleotides like dTpdC serve as elementary models for understanding the more complex structure and behavior of DNA. nih.gov They provide a simplified system to study the conformational dynamics of the DNA backbone, the interactions between adjacent bases (base stacking), and the influence of sequence on local DNA structure. nih.gov Furthermore, they are crucial substrates and products in various enzymatic reactions, offering a window into the mechanisms of DNA polymerases, nucleases, and ligases.

The study of dinucleotides is essential for comprehending the physical and chemical properties of DNA. For instance, the sequence of bases significantly affects the stability and conformation of the DNA double helix.

Historical Perspective of Research on Dinucleotides and Their Derivatives

The scientific journey to understand DNA's role as the carrier of genetic information began in the 1860s with Friedrich Miescher's isolation of "nuclein" from the nuclei of white blood cells. labxchange.org It was later, through the work of Phoebus Levene, that the fundamental components of DNA, including the four nucleotides and the phosphodiester bonds that link them, were identified. labxchange.org The seminal discovery of the DNA double helix structure by Watson and Crick in 1953, which built upon the work of Rosalind Franklin and others, revolutionized biology and set the stage for detailed investigations into DNA's structure and function. nih.govtaylorandfrancis.com Early research on dinucleotides focused on their synthesis and chemical properties, laying the groundwork for their use in more complex studies. For example, the synthesis of a dithymidine dinucleotide containing a 3':5'-internucleotidic linkage was a significant step in this field. rsc.org

Overview of Major Research Areas Involving Thymidylyl-(3'-5')-deoxycytidine

The specific dinucleotide dTpdC is a subject of investigation in several key areas of nucleic acid research. One prominent area is photochemistry, where dTpdC is used as a model system to study the effects of UV radiation on DNA. nih.govosti.gov This research is critical for understanding the mechanisms of DNA damage and the formation of photoproducts, which can lead to mutations and skin cancer. Additionally, dTpdC and its derivatives are utilized in studies of DNA repair mechanisms, helping to elucidate how cells recognize and correct DNA damage. The interaction of dTpdC with various enzymes, including DNA polymerases, is also a significant field of study, providing insights into the fidelity and efficiency of DNA replication.

Structure

3D Structure

Properties

CAS No. |

5178-19-8 |

|---|---|

Molecular Formula |

C19H26N5O11P |

Molecular Weight |

531.4 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C19H26N5O11P/c1-9-6-24(19(29)22-17(9)27)16-5-11(12(7-25)33-16)35-36(30,31)32-8-13-10(26)4-15(34-13)23-3-2-14(20)21-18(23)28/h2-3,6,10-13,15-16,25-26H,4-5,7-8H2,1H3,(H,30,31)(H2,20,21,28)(H,22,27,29)/t10-,11-,12+,13+,15+,16+/m0/s1 |

InChI Key |

JOORWUINAFDIEP-SWTKMSQOSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=CC(=NC4=O)N)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=CC(=NC4=O)N)O |

Origin of Product |

United States |

Synthetic Methodologies for Thymidylyl 3 5 Deoxycytidine and Its Analogs

Chemical Synthesis Approaches

The creation of the phosphodiester bond between thymidine (B127349) and deoxycytidine is the central challenge in synthesizing thymidylyl-(3'-5')-deoxycytidine. This requires the strategic use of protecting groups and activating agents to ensure the formation of the desired 3'-5' linkage.

Solid-Phase Oligonucleotide Synthesis (e.g., Phosphoramidite (B1245037) Chemistry)

Solid-phase synthesis is the cornerstone of modern oligonucleotide production, offering high efficiency and the ability to automate the process. danaher.combiotage.com The phosphoramidite method, developed in the early 1980s, is the most widely used approach and proceeds in a 3' to 5' direction. wikipedia.orgatdbio.com The synthesis occurs on a solid support, typically controlled pore glass (CPG) or polystyrene, to which the initial nucleoside, in this case, deoxycytidine, is attached. danaher.combiotage.comwikipedia.org

The synthesis cycle involves four key steps:

Detritylation: The cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound deoxycytidine using a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA). wikipedia.orgsigmaaldrich.com This exposes the 5'-hydroxyl group for the subsequent coupling reaction. danaher.com The release of the orange-colored DMT cation allows for real-time monitoring of the reaction's efficiency. sigmaaldrich.com

Coupling: The next nucleoside, a thymidine phosphoramidite, is activated by a weak acid such as 1H-tetrazole or its derivatives. biotage.comresearchgate.net This activated species then reacts with the free 5'-hydroxyl group of the support-bound deoxycytidine to form a phosphite (B83602) triester linkage. nih.gov

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would lead to failure sequences, they are acetylated in a capping step.

Oxidation: The unstable phosphite triester is converted to a more stable phosphate (B84403) triester by treatment with an oxidizing agent, typically iodine in the presence of water and a weak base like pyridine. sigmaaldrich.com

This four-step cycle is repeated until the desired oligonucleotide length is achieved.

Activators such as 1H-tetrazole, 5-ethylthio-1H-tetrazole, 5-benzylthio-1H-tetrazole, and 4,5-dicyanoimidazole (B129182) are commonly used to protonate the diisopropylamino group of the phosphoramidite, making it a good leaving group. biotage.comresearchgate.net The choice of activator can impact the rate of the coupling reaction. Studies have shown that the reaction is subject to nucleophilic catalysis by tetrazole. nih.govnih.gov

The nature of the substituents on the phosphorus atom of the phosphoramidite also affects the coupling rate. nih.gov For instance, the rate of reaction varies with different amino and alkoxy groups. nih.govnih.gov Optimization of the synthesis can be achieved by using specific activators and phosphoramidites, and by adjusting reaction times. For oligonucleotides with unprotected internucleosidic phosphate moieties, washing with a mixture of DMAP and 1H-tetrazole has been shown to improve coupling efficiency to over 98%. acs.org

Table 1: Factors Influencing Coupling Efficiency in Phosphoramidite Synthesis

| Factor | Influence on Coupling Efficiency | Examples/Notes |

| Activator | The choice of activator significantly impacts the rate and completeness of the coupling reaction. researchgate.net | 1H-tetrazole, 5-ethylthio-1H-tetrazole, 4,5-dicyanoimidazole. researchgate.net The acidity of the activator must be balanced to ensure efficient protonation without causing premature detritylation. |

| Phosphoramidite Substituents | The electronic and steric properties of the groups attached to the phosphorus atom affect its reactivity. nih.gov | The rate of reaction can be ordered as NEt2 > NPr i 2 > N(CH2CH2)O and OMe > OCH2CH2CN. nih.gov |

| Solid Support | The type and loading capacity of the solid support can influence reaction kinetics. biotage.comatdbio.com | Controlled pore glass (CPG) and polystyrene are common supports. biotage.com Higher loading can lead to steric hindrance. atdbio.com |

| Reaction Conditions | Parameters such as solvent, temperature, and reaction time must be optimized. | Acetonitrile (B52724) is a common solvent for the coupling reaction. biotage.com |

| Presence of Inhibitors | Byproducts such as dialkylammonium tetrazolide salts can inhibit the coupling reaction. nih.govnih.gov | This is particularly relevant when using in situ prepared phosphoramidites. nih.gov |

Protecting groups are essential to ensure the chemoselectivity of the coupling reaction and the solubility of the building blocks in organic solvents. springernature.com In the synthesis of thymidylyl-(3'-5')-deoxycytidine, several key protecting groups are employed.

The 5'-hydroxyl group of the incoming thymidine phosphoramidite and the support-bound deoxycytidine is protected with an acid-labile dimethoxytrityl (DMT) group. wikipedia.orgtwistbioscience.com This group is stable during the coupling and oxidation steps but can be readily removed by mild acid treatment to allow for chain elongation. wikipedia.org

The exocyclic amino group of deoxycytidine requires protection to prevent side reactions. The benzoyl (Bz) group is a commonly used protecting group for this purpose. sigmaaldrich.comnih.gov For thymidine, the imide function does not typically require protection. sigmaaldrich.comnih.gov However, in some cases, protecting groups for the imide function of thymine (B56734) are used to prevent modifications by alkylating or condensing reagents. nih.gov

The phosphate group formed during the coupling step is protected, usually with a β-cyanoethyl group. sigmaaldrich.comacs.org This group is stable throughout the synthesis cycle but can be removed during the final deprotection step under basic conditions. atdbio.com

Table 2: Key Protecting Groups in Thymidylyl-(3'-5')-deoxycytidine Synthesis

| Functional Group | Nucleoside | Protecting Group | Removal Conditions | Reference |

| 5'-Hydroxyl | Thymidine & Deoxycytidine | Dimethoxytrityl (DMT) | Mild Acid (e.g., TCA, DCA) | wikipedia.orgtwistbioscience.com |

| Exocyclic Amino | Deoxycytidine | Benzoyl (Bz) | Aqueous Ammonia | sigmaaldrich.comnih.gov |

| Phosphate | Internucleotide Linkage | β-Cyanoethyl | Aqueous Ammonia | sigmaaldrich.comacs.org |

| Imide/Lactam | Thymidine | (Optional) Benzoyl (Bz) | - | nih.govnih.gov |

Solution-Phase Synthesis Strategies

While solid-phase synthesis is dominant, solution-phase synthesis offers advantages for large-scale production and is amenable to standard industrial manufacturing techniques. utupub.fi This approach involves carrying out the synthesis steps in a homogeneous solution. One strategy involves the use of P(V) chemistry, where a 5'-nucleotide is activated and reacted with another 5'-nucleotide. nih.gov Another approach utilizes P(III) chemistry, similar to phosphoramidite chemistry, but conducted in solution. nih.gov This method often requires the use of protecting groups and anhydrous conditions due to the high reactivity of the P(III) species. nih.gov A notable development in solution-phase synthesis is the ability to achieve highly O-selective condensation using equimolar amounts of an N-free nucleoside phosphoramidite and an N-unprotected nucleoside, resulting in high yields of the dinucleoside phosphate after oxidation. acs.org

Synthesis of Modified Thymidylyl-(3'-5')-deoxycytidine Analogs

The synthesis of modified analogs of thymidylyl-(3'-5')-deoxycytidine is crucial for various applications in research and therapeutics. These modifications can involve changes to the nucleobase, the sugar moiety, or the phosphate backbone.

The incorporation of non-canonical bases or modified sugars into thymidylyl-(3'-5')-deoxycytidine can be achieved using the established phosphoramidite chemistry, provided that the corresponding modified nucleoside phosphoramidites are available. mdpi.com

Non-Canonical Bases: Chemically modified nucleobases, such as those with methyl, halogen, or aryl groups at the C5 position of pyrimidines (like thymine and cytosine), can be synthesized and incorporated into oligonucleotides. mdpi.com These modifications can influence the formation of non-canonical DNA structures. mdpi.comfrontiersin.org For example, cytidine (B196190) derivatives with a 5-(N-substituted-carboxamide) group have been synthesized as phosphoramidite reagents for use in aptamer discovery. nih.gov The synthesis of these modified bases often involves palladium-catalyzed reactions on the unprotected nucleoside. nih.gov

Sugar Modifications: Modifications to the deoxyribose sugar ring are another important class of analogs. researchgate.net These can include alterations at the 2' or 3' positions. For instance, 2'-O-methyl and 2'-fluoro modifications can be introduced. nih.govresearchgate.net The synthesis of 3'-C-methylene modified thymidine and 5-methylcytidine (B43896) H-phosphonates and phosphonamidites has also been reported, which leads to a modified backbone structure. nih.govresearchgate.net These sugar-modified nucleosides can be synthesized and then converted into the corresponding phosphoramidite building blocks for incorporation into oligonucleotides using standard solid-phase synthesis protocols. nih.govnih.gov The introduction of a sulfur atom at the 2-position of thymidine has been shown to enhance the rate of template copying in non-enzymatic systems. rsc.org

Table 3: Examples of Modified Thymidylyl-(3'-5')-deoxycytidine Analogs

| Modification Type | Specific Modification | Synthetic Approach | Potential Impact | Reference |

| Non-Canonical Base | 5-Methylcytosine (B146107) | Incorporation of a 5-methylcytosine phosphoramidite during solid-phase synthesis. | Alters DNA methylation patterns and gene expression. | springernature.com |

| Non-Canonical Base | 5-(N-benzylcarboxamide)-2'-deoxycytidine | Synthesis of the modified nucleoside followed by conversion to a phosphoramidite for solid-phase synthesis. | Useful for aptamer discovery (SELEX). | nih.gov |

| Sugar Modification | 2'-O-Methyl | Use of a 2'-O-methyl-5-methylcytidine phosphoramidite in solid-phase synthesis. | Increases nuclease resistance and binding affinity to RNA. | nih.gov |

| Sugar Modification | 2'-Fluoro | Incorporation of a 2'-fluoro-5-methylcytidine phosphoramidite. | Enhances thermal stability of duplexes. | nih.gov |

| Sugar Modification | 3'-C-Methylene phosphonate | Synthesis of a 3'-C-methylene-modified thymidine H-phosphonate or phosphonamidite monomer for oligonucleotide synthesis. | Creates a modified backbone with altered properties like nuclease resistance. | nih.govresearchgate.net |

| Backbone Modification | 3'-Thioformacetal | Synthesis of a dinucleotide containing a 3'-thioformacetal linkage. | Nuclease resistant linkage. | mdpi.com |

| Backbone Modification | Sulfamide (B24259) | Replacement of the phosphodiester linkage with a sulfamide group. | Nuclease resistant, non-ionic linkage. | mdpi.com |

Preparation of Photo-Crosslinked Dinucleotides

The synthesis of photo-crosslinked dinucleotides, such as analogs of thymidylyl-(3'-5')-deoxycytidine, is a powerful technique for elucidating the intricate interactions between nucleic acids and proteins. oup.com These modified dinucleotides incorporate photo-activatable groups that, upon irradiation with light, form covalent bonds with molecules in close proximity, effectively "trapping" them for identification and analysis. oup.comnih.gov

A common strategy for preparing these photo-crosslinked dinucleotides involves the chemical synthesis of a nucleoside monomer containing a photo-activatable moiety, which is then incorporated into a dinucleotide. nih.gov For example, a photo-activatable group like a trifluoromethyldiazirine can be attached to deoxycytidine. nih.gov This modified deoxycytidine, as a phosphoramidite derivative, can then be used in standard automated solid-phase DNA synthesis to produce the desired photo-crosslinkable dinucleotide. nih.gov Upon irradiation with UV light, the diazirine generates a highly reactive carbene species that can form a covalent crosslink with a nearby molecule, such as a methyl group on a 5-methylcytosine in a complementary DNA strand. nih.gov

Other photo-activatable groups, such as 4-thiopyrimidines (like 4-thiouridine), are also utilized. oup.com These groups are advantageous because they are activated by long-wavelength UV light (330-360 nm), which minimizes photodamage to other unmodified parts of the nucleic acids or proteins. oup.com The choice of the photo-activatable group is critical and influences the specificity and efficiency of the crosslinking reaction.

Interactive Table 1: Common Photo-Activatable Groups for Nucleic Acid Crosslinking

| Photo-activatable Group | Reactive Species Generated | Typical Activation Wavelength (nm) | Target Residues/Bonds |

|---|---|---|---|

| Aryl Azide | Nitrene | ≤ 350 | C-H, N-H, O-H |

| Benzophenone | Triplet Ketone | ~350 | C-H bonds |

| 4-Thiouridine | Thione Excited State | 330-360 | Various amino acids, other bases |

Enzymatic Synthesis and Ligation

Enzymatic approaches offer highly specific and efficient methods for the synthesis and subsequent manipulation of dinucleotides like thymidylyl-(3'-5')-deoxycytidine.

T4 Polynucleotide Kinase (PNK) is a key enzyme that catalyzes the transfer of the γ-phosphate from an ATP molecule to the 5'-hydroxyl terminus of a DNA or RNA strand. This process, known as phosphorylation, is essential for preparing the dinucleotide for subsequent enzymatic ligation, as DNA ligases require a 5'-phosphate group to form a new phosphodiester bond. neb.compromega.com

The phosphorylation reaction is typically conducted in a buffer containing magnesium chloride (MgCl₂), which is a required cofactor for the enzyme, and a reducing agent like dithiothreitol (B142953) (DTT) to maintain the enzyme's activity. promega.compromega.com The reaction can be performed in the same buffer systems used for restriction enzymes or DNA ligation, often supplemented with ATP. neb.com

Interactive Table 2: Typical Components for Enzymatic Phosphorylation

| Component | Typical Concentration | Function |

|---|---|---|

| Thymidylyl-(3'-5')-deoxycytidine | Varies (Substrate) | The dinucleotide to be phosphorylated. |

| T4 Polynucleotide Kinase | 10 units | The enzyme that catalyzes the phosphorylation. |

| 10X Reaction Buffer | 1X (Final) | Maintains optimal pH and provides necessary ions. |

| ATP | 1 mM | The phosphate donor molecule. neb.com |

| Dithiothreitol (DTT) | 10 mM | A reducing agent that helps to stabilize the enzyme. promega.com |

Following 5'-phosphorylation, thymidylyl-(3'-5')-deoxycytidine can be enzymatically joined to other DNA fragments to create larger oligonucleotides. This reaction is catalyzed by a DNA ligase, most commonly T4 DNA Ligase. neb.compromega.com The ligase creates a phosphodiester bond between the 5'-phosphate of the dinucleotide and the 3'-hydroxyl group of an adjacent DNA strand. neb.compromega.com

For this assembly to occur in a specific and controlled manner, a DNA template strand is often used. researchgate.netnih.gov The template has a sequence that is complementary to the oligonucleotides being joined, bringing them into the correct orientation and proximity for the ligase to act. researchgate.netmanufacturingchemist.comalmacgroup.com This template-directed ligation strategy is highly efficient and allows for the precise incorporation of the thymidylyl-(3'-5')-deoxycytidine unit into a defined position within a larger, custom-synthesized oligonucleotide. nih.gov This chemoenzymatic approach is robust and can tolerate various chemical modifications within the fragments being assembled. nih.govnih.gov The ligation reaction conditions, such as temperature and incubation time, can be optimized depending on whether the DNA ends being joined are cohesive ("sticky") or blunt. neb.com

Tandem Mass Spectrometry for Fragmentation Analysis and Adduct Identification

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural characterization of dinucleotides like Thymidylyl-(3'-5')-deoxycytidine, often denoted as d(TpC). This technique allows for precise mass determination and provides detailed structural information through controlled fragmentation of a selected precursor ion. In the context of d(TpC), MS/MS is primarily used to confirm its sequence and to identify and locate chemical modifications or adducts, which are crucial in studies of DNA damage and repair.

When subjected to collision-induced dissociation (CID) in a tandem mass spectrometer, protonated or deprotonated d(TpC) ions undergo fragmentation at specific bonds. The fragmentation pattern is highly predictable and provides a molecular fingerprint. Key fragmentation pathways include:

Cleavage of the N-glycosidic bond: This results in the loss of the nucleobase (thymine or cytosine), producing ions that reveal the identity of the base at a specific position.

Cleavage of the phosphodiester backbone: Fragmentation along the sugar-phosphate backbone at various positions (designated as a, b, c, d, w, x, y, z ions) allows for the unambiguous determination of the nucleotide sequence. For a dinucleotide like d(TpC), the most informative fragments are often the w-ions and [a-B]-ions.

The precise mass shifts observed in the fragment ions are used to identify the presence and location of adducts. For instance, if a carcinogen covalently binds to the thymine residue, the precursor ion of d(TpC) will have a higher mass. Fragmentation analysis will then pinpoint the location of this modification, as fragments containing the modified thymine will show a corresponding mass increase, while fragments containing only the unmodified deoxycytidine will retain their expected mass.

Table 1: Characteristic Tandem MS Fragments of Unmodified d(TpC) This table presents a simplified view of major fragment types observed during CID.

| Fragment Type | Description | Information Gained |

|---|---|---|

| [M-H]⁻ | Deprotonated precursor ion | Molecular weight of the dinucleotide |

| w₁⁻ | Cleavage of the 3'-C-O bond of the thymidine residue | Confirms the identity of the 3'-terminal nucleotide (deoxycytidine) |

| [a₁-B₁]⁻ | Loss of the thymine base from the 5'-terminal nucleotide | Confirms the identity of the 5'-terminal sugar-phosphate |

| B₁⁻ | Free thymine base anion | Confirms the identity of the 5'-terminal base |

| B₂⁻ | Free cytosine base anion | Confirms the identity of the 3'-terminal base |

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state at atomic resolution. While obtaining high-quality crystals of short, flexible single-stranded dinucleotides like d(TpC) can be challenging, the principles of dinucleotide conformation are well-established from crystallographic studies of related molecules and longer DNA fragments containing this sequence.

When a crystal of a dinucleotide is successfully grown, it is bombarded with X-rays. The resulting diffraction pattern is analyzed to build an electron density map, from which the precise position of each atom can be determined. This provides a static, high-resolution snapshot of the molecule's preferred conformation in the crystalline state.

Key structural parameters derived from X-ray crystallography of dinucleotides include:

Base Pairing and Stacking: In self-complementary dinucleotides or in the presence of intercalating drugs, crystallography reveals detailed geometries of hydrogen bonding and base stacking interactions.

For a non-self-complementary dinucleotide like d(TpC), crystallographic studies often focus on its conformation when bound to proteins or as part of a larger duplex, providing critical insights into DNA recognition and binding mechanisms.

Table 2: Key Conformational Parameters from Dinucleotide Crystallography

| Parameter | Description | Typical Conformations |

|---|---|---|

| Backbone Torsion Angles | Angles defining the geometry of the sugar-phosphate chain | Defines membership in helical families (A-DNA, B-DNA, Z-DNA) |

| Sugar Pucker | Conformation of the furanose ring | C2'-endo (characteristic of B-DNA) or C3'-endo (characteristic of A-DNA) |

| Glycosidic Angle (χ) | Rotation of the base around the C1'-N bond | anti or syn conformation |

| Helical Twist | The angle of rotation from one base to the next | Varies depending on the sequence and helical type |

Circular Dichroism (CD) Spectroscopy for Conformational Dynamics

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the solution-state conformation and dynamics of chiral molecules like dinucleotides. It measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the molecule's secondary structure.

For Thymidylyl-(3'-5')-deoxycytidine, CD spectroscopy can be used to monitor conformational changes in response to environmental perturbations such as temperature, pH, or the addition of binding agents. For example, at low temperatures, d(TpC) may adopt a more ordered, stacked conformation, giving rise to a characteristic CD spectrum with distinct positive and negative bands. As the temperature increases, the thermal energy can disrupt these stacking interactions, leading to a "melted" or unstacked state, which is reflected by a significant change in the CD spectrum, typically a decrease in signal intensity.

This sensitivity allows researchers to study the thermodynamics of conformational transitions and to infer the predominant structural forms present in solution (e.g., A-form, B-form, or disordered). The CD spectrum of a dinucleotide is a superposition of the spectra of its constituent monomers plus an additional signal arising from the exciton (B1674681) coupling between the bases. The nature of this coupling is directly related to their relative orientation, making CD an excellent probe of dinucleotide geometry.

Table 3: Interpretation of CD Spectral Features for Dinucleotides

| Spectral Feature | Conformational Interpretation |

|---|---|

| Positive band (~275 nm), Negative band (~250 nm) | Characteristic of a right-handed helical structure (B-form like) with significant base stacking. |

| Decrease in signal intensity with increasing temperature | Indicates thermal "melting" or unstacking of the bases. |

| Shift in peak positions or sign | Can indicate a major conformational transition (e.g., B-form to A-form). |

| Near-zero signal at all wavelengths | Suggests a fully unstacked or random coil conformation. |

Biochemical Roles and Interactions of Dtpdc

dTpdC as a Substrate in DNA Polymerase Reactions

DNA polymerases are enzymes that synthesize DNA molecules from deoxyribonucleotides. During DNA replication, these enzymes incorporate nucleotides complementary to a template strand. While individual deoxynucleoside triphosphates (dNTPs) are the direct substrates for DNA polymerases, the study of dinucleotides like dTpdC in the context of polymerase activity provides insights into the processivity and fidelity of these enzymes. For example, the presence of specific dinucleotide sequences can influence the rate and accuracy of DNA synthesis.

Role in DNA Repair and Damage Recognition

DNA is constantly subjected to damage from both endogenous and environmental sources. The TC sequence, represented by dTpdC, is a known hotspot for UV-induced DNA damage, leading to the formation of photoproducts such as cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and (6-4) photoproducts. nih.govosti.gov The study of dTpdC photochemistry has been instrumental in understanding the formation of these lesions. nih.govosti.gov For example, acetophenone-sensitized irradiation of dTpdC leads to the intramolecular formation of thymine-uracil cyclobutane photodimers. nih.govosti.gov

Furthermore, modified forms of the cytosine base within the dTpdC sequence are involved in epigenetic regulation and DNA repair. plos.org For instance, the oxidation of 5-methylcytosine (B146107) (5mC) can lead to the formation of 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5foC), and 5-carboxycytosine (5caC), which can be recognized and processed by DNA glycosylases like Thymine (B56734) DNA Glycosylase (TDG). plos.org

Interactions with Other Proteins and Nucleic Acids

The conformation and chemical properties of the dTpdC sequence influence its interactions with a variety of proteins beyond DNA polymerases and repair enzymes. These include transcription factors, which bind to specific DNA sequences to regulate gene expression, and architectural proteins that help to package and organize DNA within the cell. The specific arrangement of bases and the local DNA structure created by the TC sequence can either promote or inhibit the binding of these proteins.

Biochemical Reactivity and Molecular Interactions of Thymidylyl 3 5 Deoxycytidine

Photochemistry and Photoproduct Formation

The study of Thymidylyl-(3'-5')-deoxycytidine, often abbreviated as dTpdC, serves as a crucial model for understanding the photochemical behavior of adjacent thymine (B56734) and cytosine bases within a DNA strand. nih.govosti.gov Exposure to UV light initiates a cascade of reactions, leading to the formation of stable photoproducts through dimerization and subsequent deamination events.

UV-Induced Dimerization Mechanisms

Ultraviolet radiation can cause the formation of covalent linkages between adjacent pyrimidine (B1678525) bases, resulting in molecular lesions known as pyrimidine dimers. wikipedia.org These dimers, including Cyclobutane (B1203170) Pyrimidine Dimers (CPDs) and (6-4) photoproducts, distort the DNA helix, which can impede DNA replication and transcription. wikipedia.org

The most common type of DNA damage induced by UVB radiation is the formation of Cyclobutane Pyrimidine Dimers (CPDs). nih.gov These structures arise from the fusion of two adjacent pyrimidine rings (like thymine and cytosine in dTpdC) via their C5 and C6 carbon atoms, creating a four-membered cyclobutane ring. wikipedia.org This dimerization disrupts the normal base-pairing and structure of the DNA. wikipedia.orgyoutube.com In the context of dTpdC, UV irradiation facilitates the formation of a cyclobutane ring between the thymine and cytosine moieties. nih.govosti.gov While direct UV irradiation can induce these lesions, the process can be studied more specifically using photosensitizers.

In the case of the dinucleoside phosphate (B84403) dTpdC, the photodimerization process is an intramolecular reaction, meaning it occurs between the thymine and cytosine bases within the same molecule. nih.govosti.gov Studies have shown that the efficiency of this intramolecular dimerization in dTpdC is approximately one-third of that observed in thymidylyl-(3'-5')-thymidine (dTpdT). nih.govosti.gov Upon irradiation, particularly in the presence of a photosensitizer, the cytosine and thymine moieties of dTpdC react to form unstable photoproducts. nih.govosti.gov These initial products then convert into more stable isomeric forms. nih.govosti.gov The major product formed retains the same anti,anti relationship between the pyrimidine rings and the deoxyribose units as the original dinucleotide phosphate. nih.govosti.gov

Photosensitizers are molecules that can absorb light energy and transfer it to another molecule, thereby inducing a chemical reaction that would not occur as efficiently otherwise. In the study of dTpdC photochemistry, acetophenone (B1666503) is a commonly used photosensitizer. nih.govosti.gov Acetophenone-sensitized irradiation specifically promotes the intramolecular reaction between the cytosine and thymine bases of dTpdC. nih.govosti.gov This technique has been instrumental in isolating and characterizing the resulting photoproducts. nih.govosti.govnih.gov For instance, using acetophenone photosensitization on the related compound 2'-deoxycytidylyl-(3'-5')-thymidine (B12070383) (dCpT) allowed for the formation and characterization of its trans-syn and cis-syn cyclobutane dimers. nih.gov This highlights the utility of photosensitizers in selectively generating specific types of photoproducts for detailed study.

Deamination Reactions within Photoproducts

A significant secondary reaction that occurs following the initial photodimerization is the deamination of the cytosine base. This chemical change has profound implications for the genetic coding potential of the damaged DNA segment.

Photochemical studies have demonstrated that the cytosine residue within a pyrimidine dimer is susceptible to deamination, a process where the amine group on the cytosine ring is hydrolytically removed, converting it into a uracil (B121893) residue. nih.govosti.gov This deamination process is remarkably accelerated within photodimers compared to the spontaneous deamination of a monomeric cytosine base. nih.gov

In studies involving the acetophenone-sensitized irradiation of dTpdC, three initially formed unstable photoproducts were found to convert into three stable isomeric dinucleoside phosphates of a thymine-uracil cyclobutane photodimer. nih.govosti.gov This indicates a deamination event occurred, transforming the original thymine-cytosine dimer into a thymine-uracil dimer. These resulting isomers were observed in a ratio of 4.2:2.2:1. nih.govosti.gov This conversion from cytosine to uracil is a critical step, as it suggests a potential pathway for UV-induced mutations where a C-G base pair could ultimately be transformed into a T-A base pair following DNA replication. nih.govosti.gov

Table 1: Photoproducts of Acetophenone-Sensitized Irradiation of Thymidylyl-(3'-5')-deoxycytidine (dTpdC)

This interactive table summarizes the findings from photochemical studies on dTpdC.

| Initial Reactant | Condition | Intermediate Products | Final Products | Product Ratio |

| dTpdC | Acetophenone-sensitized UV irradiation | 3 unstable photoproducts | 3 isomeric dinucleoside phosphates of thymine-uracil cyclobutane photodimer | 4.2:2.2:1 |

Kinetic Analysis of Deamination Processes

Deamination, the hydrolytic removal of an amine group, is a significant form of spontaneous DNA damage. In the context of TpdC, this process primarily affects the cytosine base, converting it to uracil. While the deamination of unmodified cytosine within a dinucleotide like TpdC is a known phenomenon, detailed kinetic studies have often focused on more reactive species, such as the photochemically-induced cyclobutane dimers of TpdC.

Research on the cyclobutane dimer photoproducts of TpdC has provided valuable insights into deamination kinetics. When TpdC is exposed to UV radiation, it can form various photoproducts, including cis-syn and trans-syn cyclobutane pyrimidine dimers (CPDs). Kinetic analysis of these dimers reveals that the deamination process involves the hydrolysis of the imido amide group of the 5,6-saturated cytosine base, proceeding through a carbinolamine intermediate. At physiological pH, the rate-determining step is the nucleophilic attack of a hydroxide (B78521) ion on the protonated saturated cytosine base. nih.gov

Interestingly, the stereochemistry of the CPD significantly influences the deamination rate. The cis-syn isomers of TpdC CPDs deaminate approximately three times faster than the trans-syn isomer. This rate difference is attributed to a substantial disparity in the pKa of the 5,6-saturated cytosine moiety between the isomers. An electrostatic interaction between the iminium group of the cytosine and the carbonyl group of the adjacent thymine is proposed to be stronger in the cis-syn conformation, leading to an increased pKa and, consequently, a faster deamination rate. nih.gov

In a related dinucleotide, thymidylyl-(3'-5')-5-methyl-2'-deoxycytidine (Tpm5dC), kinetic studies of the deamination of its cis-syn cyclobutane dimer to the corresponding thymine-thymine dimer have been conducted. At a pH of 7.4, the enthalpy of activation for this deamination process was determined to be 73.4 kJ/mol, with an entropy of activation of -103.5 J/K·mol. nih.gov This highlights the thermodynamic parameters that govern the deamination of a photodamaged methylated cytosine adjacent to a thymine.

| Compound/Condition | Key Kinetic Finding | Reference |

| TpdC cyclobutane dimer | Deamination proceeds via hydrolysis of the imido amide group. | nih.gov |

| TpdC cyclobutane dimer | Rate-determining step at physiological pH is hydroxide ion attack. | nih.gov |

| cis-syn vs. trans-syn TpdC CPD | cis-syn isomers deaminate ~3 times faster than the trans-syn isomer. | nih.gov |

| Tpm5dC cis-syn CPD (pH 7.4) | Enthalpy of activation: 73.4 kJ/mol | nih.gov |

| Tpm5dC cis-syn CPD (pH 7.4) | Entropy of activation: -103.5 J/K·mol | nih.gov |

Influence of Flanking Sequences on Photoreactivity

The photoreactivity of adjacent pyrimidines in DNA, such as the TC sequence in TpdC, is significantly modulated by the surrounding or "flanking" DNA sequences. Upon exposure to UV radiation, the primary photochemical reactions are the formation of cyclobutane pyrimidine dimers (CPDs) and pyrimidine(6-4)pyrimidone photoproducts (6-4PPs). The efficiency and outcome of these reactions at a TC site are not intrinsic to the dinucleotide alone but are influenced by the bases at the 5' and 3' ends.

Computational studies on TpdC and its isomer dCpT have shown that the formation of a 6-4PP involves a charge transfer state from the 5'-base to the 3'-base. In the case of TpdC, the 6-4PP can be formed in a single step and is relatively stable, which helps to explain the significant yield of this photoproduct at TC sequences in DNA. osti.gov

The sequence context effect on CPD formation has been studied more broadly. For instance, a 5'-flanking guanine (B1146940) (G) has a strong inhibitory effect on UVB and UVC-induced CPD formation at all dipyrimidine sites, including TC. Conversely, the highest frequency of CPD formation is often observed at sequences with a 5'-flanking pyrimidine and a 3'-flanking purine (B94841) (YYR context). These effects are thought to arise from interactions that can quench the excited state of the pyrimidines, thereby reducing the likelihood of dimer formation. The ability of a flanking base to act as an electron donor or acceptor can influence the photochemical pathway.

The nature of the photosensitizer used can also interact with flanking sequence effects. For example, photosensitized CPD formation can show different sequence dependencies compared to direct UV irradiation, partly due to factors like the triplet energy of the sensitizer (B1316253) and its ability to intercalate into the DNA, which is itself influenced by the local sequence.

| Flanking Sequence Context | Influence on Photoreactivity |

| 5'-Guanine (GTC) | Strong inhibitory effect on CPD formation. |

| 5'-Pyrimidine, 3'-Purine (YTC) | Generally promotes CPD formation. |

| General Principle | Flanking bases can quench the excited state of pyrimidines. |

| Photosensitizers | Can alter the sequence-dependent preferences for photoproduct formation. |

Enzymatic Recognition and Processing

The dinucleotide TpdC, as part of a larger DNA strand, is constantly interacting with a host of enzymes that synthesize, repair, and degrade nucleic acids. The efficiency and fidelity of these enzymatic processes are fundamental to maintaining genomic integrity.

Interaction with DNA Polymerases

DNA polymerases are responsible for synthesizing DNA. Their interaction with the template strand, including sequences containing TpdC, is a highly regulated process governed by principles of molecular recognition and conformational changes.

There is no scientific evidence to suggest that the standard dinucleotide Thymidylyl-(3'-5')-deoxycytidine, as part of a normal DNA template, acts as a DNA synthesis blocking agent. DNA polymerases are designed to efficiently replicate standard DNA sequences. Polymerase stalling or blockage typically occurs when the enzyme encounters significant structural obstacles. These can include bulky DNA lesions (e.g., from chemical carcinogens), stable secondary structures like hairpins or G-quadruplexes, or breaks in the phosphodiester backbone. nih.govnih.gov A simple, unmodified dinucleotide such as TpdC does not present such a barrier to a progressing DNA polymerase.

The fidelity of DNA polymerases—their ability to select the correct nucleotide for incorporation—is a cornerstone of accurate DNA replication. While Watson-Crick base pairing provides the primary basis for this selection, interactions between the enzyme and the sugar moiety of the incoming deoxynucleoside triphosphate (dNTP) play a critical, albeit more subtle, role. nih.govneb.com

DNA polymerase active sites are exquisitely shaped to accommodate the standard 2'-deoxyribose of dNTPs. neb.com This is most evident in the "steric gate" mechanism, where a bulky amino acid residue in the active site physically clashes with the 2'-hydroxyl group of a ribonucleotide, thereby preventing its incorporation into a DNA strand. This ensures that polymerases discriminate strongly between dNTPs and the much more abundant ribonucleoside triphosphates (rNTPs) in the cell.

While TpdC itself is a component of the DNA template rather than an incoming substrate, the principles of enzyme-sugar interaction are universal. The polymerase makes intimate contact with the sugar-phosphate backbone of the template strand as it moves along. The precise geometry of the deoxyribose sugars in the template, including those within the TpdC sequence, helps to correctly position the templating bases within the active site for pairing with the incoming dNTP. Any deviation from the standard sugar conformation can be detected by the enzyme and may affect the rate and fidelity of synthesis.

| Interaction Feature | Role in Polymerase Fidelity |

| Steric Gate | A bulky residue in the active site prevents rNTP incorporation by clashing with the 2'-OH group. |

| Sugar-Phosphate Backbone Contacts | Correctly positions the template strand within the polymerase active site. |

| Conformational Sensing | The enzyme can detect subtle changes in the sugar pucker and overall geometry of the incoming dNTP. |

Degradation by Nucleases and Phosphodiesterases

The phosphodiester bond between the thymidine (B127349) and deoxycytidine residues in TpdC is susceptible to cleavage by various nucleases and phosphodiesterases. These enzymes are essential for DNA turnover, repair, and salvage pathways. The specific type of enzyme determines the cleavage products.

Nuclease P1 , a single-strand specific endonuclease from Penicillium citrinum, is capable of hydrolyzing phosphodiester bonds in both RNA and single-stranded DNA to produce 5'-mononucleotides. tandfonline.comneb.com Its action on TpdC within a single-stranded DNA context would therefore be expected to cleave the phosphodiester bond, yielding thymidine-5'-monophosphate (dTMP) and deoxycytidine-5'-monophosphate (dCMP) from the surrounding sequence. Nuclease P1 exhibits a preference for the phosphodiester bond 3' to an adenine (B156593) nucleotide, but it can cleave other linkages as well. tandfonline.comusbio.net

Snake Venom Phosphodiesterase (SVPDE) is an exonuclease that sequentially hydrolyzes phosphodiester bonds from the 3'-end of oligonucleotides, releasing 5'-mononucleotides. mdpi.cominnov-research.com If TpdC were at the 3'-end of a DNA strand (with a free 3'-hydroxyl on the deoxycytidine), SVPDE would first cleave the bond, releasing deoxycytidine-5'-monophosphate (dCMP).

Calf Spleen Phosphodiesterase (SPDE) , in contrast, is an exonuclease that acts from the 5'-end of an oligonucleotide, cleaving phosphodiester bonds to yield 3'-mononucleotides. nih.gov Therefore, if a DNA strand were to terminate with a TpdC sequence at the 5'-end (with a free 5'-hydroxyl on the thymidine), SPDE would cleave the bond to release thymidine-3'-monophosphate. Studies have shown that the presence of a 5'-hydroxyl group is not strictly necessary for the hydrolytic action of SPDE. nih.gov

| Enzyme | Type | Mode of Action on Oligonucleotides | Expected Cleavage of TpdC Bond |

| Nuclease P1 | Endonuclease (ss-specific) | Cleaves internal phosphodiester bonds | Yes, yields 5'-mononucleotides |

| Snake Venom Phosphodiesterase | 3'→5' Exonuclease | Removes nucleotides from the 3'-end | Yes, yields 5'-mononucleotides |

| Calf Spleen Phosphodiesterase | 5'→3' Exonuclease | Removes nucleotides from the 5'-end | Yes, yields 3'-mononucleotides |

Substrate Specificity in Biochemical Assays

The role of thymidylyl-(3'-5')-deoxycytidine, also known as d(TpdC), as a direct substrate in specific biochemical assays is not extensively detailed in scientific literature. Typically, enzymes such as DNA polymerases and nucleases act on longer DNA strands or on nucleotide triphosphates. However, the dinucleotide's structure provides insight into its potential interactions in enzymatic reactions.

Enzymes with 3' to 5' exonuclease activity, often associated with the proofreading function of DNA polymerases, are responsible for cleaving phosphodiester bonds to remove mismatched nucleotides from the 3' end of a DNA strand. nih.gov The phosphodiester bond in d(TpdC) would be a target for such nucleases. The efficiency of this cleavage would depend on whether the dinucleotide is part of a larger, mismatched primer-template duplex, which is the preferred substrate for many proofreading exonucleases. nih.gov Studies on calf thymus DNA polymerase delta show that its associated exonuclease efficiently digests short mismatched regions on a DNA template. nih.gov

Furthermore, DNA polymerases themselves utilize deoxyribonucleoside triphosphates (dNTPs) as substrates for polymerization, not dinucleoside monophosphates. nih.govnih.gov While some polymerases can utilize deoxyribonucleoside diphosphates (dNDPs) under certain conditions, a dinucleotide like d(TpdC) would not serve as a substrate for the polymerase's primary synthetic activity. nih.gov

DNA repair enzymes generally recognize specific forms of DNA damage, such as abasic sites, alkylated bases, or thymine dimers, rather than simple, undamaged dinucleotides. researchgate.netnih.gov Therefore, d(TpdC) in its standard form would not be a substrate for repair enzymes like uracil-DNA glycosylase or those involved in nucleotide excision repair. researchgate.net

Non-Enzymatic Interactions

In aqueous solution, the conformation of thymidylyl-(3'-5')-deoxycytidine is significantly influenced by non-covalent interactions, primarily base stacking. nih.govbuffalo.edu This phenomenon, where the aromatic rings of the thymine and cytosine bases pile on top of each other, is a major contributor to the stability of nucleic acid structures. buffalo.edunih.gov The stacking is driven by a combination of the hydrophobic effect and London dispersion forces. buffalo.edu

While intramolecular hydrogen bonds are not the primary drivers of conformation for a single dinucleotide in solution, the potential for hydrogen bonding with surrounding water molecules is critical. The arrangement of the bases in a stacked conformation is influenced by the organization of water molecules around the hydrophobic bases. buffalo.edu The presence and concentration of counterions, such as Na+, can also affect the equilibrium between stacked and unstacked states by modifying the electrostatic environment around the negatively charged phosphate backbone. nih.gov

The acid-base properties of thymidylyl-(3'-5')-deoxycytidine are primarily governed by the ionizable groups within its structure: the phosphate group and the nucleobases. The phosphate group has two pKa values, the first being very acidic (around 0.7-1.0) and the second near neutrality (around 6.0-6.4). ttu.ee

The most significant pH-dependent behavior in the physiological range stems from the protonation of the deoxycytidine base. The primary site of protonation on cytosine is the N3 ring nitrogen, not the exocyclic amino group. ttu.ee The free base cytosine has a pKa value of approximately 4.60 for this N3 protonation. drugfuture.com In nucleosides and nucleotides, this value remains in a similar range. ttu.ee For instance, the pKa of the base in cytidine (B196190) 5'-phosphate is around 4.5. ttu.ee

| Compound | pKa (Site) | Reference |

|---|---|---|

| Cytosine | 4.60 (N3H+) | drugfuture.com |

| Cytosine | 12.16 (-NH) | drugfuture.com |

| Cytidine | 4.22 (N3H+) | ttu.ee |

| Deoxycytidine | 4.30 (N3H+) | ttu.ee |

| Cytidine 5'-phosphate | 4.5 (N3H+) | ttu.ee |

| Cytidine 5'-phosphate | 0.8, 6.3 (Phosphate) | ttu.ee |

Role As a Model System in Molecular Biology Research

Mimicking DNA Damage and Repair Pathways

The study of DNA damage and the subsequent cellular repair mechanisms is crucial for understanding mutagenesis, carcinogenesis, and aging. Thymidylyl-(3'-5')-deoxycytidine provides a tractable model to examine the effects of DNA-damaging agents, particularly ultraviolet (UV) radiation, at the molecular level.

Ultraviolet radiation is a major environmental mutagen that induces chemical modifications in DNA, primarily at adjacent pyrimidine (B1678525) bases. The TC sequence, represented by thymidylyl-(3'-5')-deoxycytidine, is a significant target for UV-induced damage. researchgate.net

Research using dTpdC as a model system has demonstrated that UV irradiation leads to the formation of several distinct photoproducts. nih.govnih.gov When irradiated, the cytosine and thymine (B56734) moieties within dTpdC can react intramolecularly. nih.gov The primary lesions formed are cyclobutane (B1203170) pyrimidine dimers (CPDs), where the C5-C6 double bonds of the adjacent pyrimidine rings become covalently linked. nih.gov Specifically, studies on the related dinucleotide thymidylyl-(3'-5')-5-methyl-2'-deoxycytidine (Tpm5dC) identified the formation of cis-syn and trans-syn cyclobutane dimers, as well as a (6-4) adduct and its Dewar isomer upon exposure to UV-B radiation. nih.gov

A key finding from the photochemical studies of dTpdC is that the initial photoproducts are often unstable. nih.gov For instance, acetophenone-sensitized irradiation of dTpdC initially forms three unstable photoproducts which then convert into three stable, isomeric dinucleoside phosphates of a thymine-uracil cyclobutane photodimer. nih.gov This transformation highlights a potential pathway where a UV-induced cytosine lesion can lead to a uracil-containing product, a critical step in mutagenesis. The efficiency of this intramolecular dimerization in dTpdC was found to be about one-third of that in thymidylyl-(3'-5')-thymidine (dTpdT). nih.gov

These studies with dTpdC are instrumental in understanding how different types of UV-induced lesions are formed and what their relative yields are, providing foundational knowledge for how these lesions are recognized and processed by cellular repair machinery. clinicsinoncology.com The repair of such lesions is often handled by the Nucleotide Excision Repair (NER) pathway, which recognizes and removes bulky adducts from the DNA. clinicsinoncology.com Furthermore, studies on quiescent human lymphocytes have shown that the availability of deoxynucleosides, such as thymidine (B127349) and deoxycytidine, can influence the efficiency of rejoining UVC-induced DNA strand breaks, indicating a crucial role for nucleotide pools in the DNA repair process. nih.gov

Table 1: Characterized UV-Induced Photoproducts in a TC Dinucleotide Context (Based on studies of Tpm5dC, a methylated analogue of dTpdC)

| Photoproduct Type | Specific Isomers/Forms Identified | Reference |

| Cyclobutane Dimer (CBD) | cis-syn (c,s), trans-syn | nih.gov |

| (6-4) Adduct | (6-4) photoproduct and its Dewar isomer | nih.gov |

| Acrylamidine Derivative | Two isomers identified | nih.gov |

| Deamination Product | The c,s CBD of Tpm5dC readily deaminates to the corresponding CBD of TpT. | nih.gov |

One of the most common mutations found in sun-exposed skin cancers is the C>T transition at dipyrimidine sites. Thymidylyl-(3'-5')-deoxycytidine is an excellent model for elucidating the mechanisms behind this specific type of mutation. researchgate.neted.ac.uk Research has identified two primary pathways that can lead to C>T transitions following UV damage at TC sequences. researchgate.net

The first proposed mechanism is the error-prone bypass pathway . In this scenario, a specialized DNA polymerase might incorrectly insert an adenine (B156593) opposite the damaged cytosine within the CPD lesion during DNA replication, leading to a C>T mutation in the subsequent round of replication. researchgate.net

The second, and more strongly supported, mechanism is the deamination-bypass pathway . researchgate.net This pathway involves two sequential steps:

Deamination: The cytosine base within the UV-induced cyclobutane pyrimidine dimer is chemically unstable and can undergo hydrolytic deamination to become a uracil (B121893). researchgate.netnih.gov Studies have shown that the cis-syn cyclobutane dimer of thymidylyl-(3'-5')-5-methyl-2'-deoxycytidine readily undergoes deamination to form the corresponding thymidine-thymidine dimer. nih.gov

Replication Bypass: During DNA replication, DNA polymerases, such as Pol η, recognize the uracil in the dimer as a thymine and correctly insert an adenine opposite it. This results in a permanent C>T transition in the daughter strand. researchgate.net

Evidence for the deamination-bypass model is substantial and comes from studies using synthetic lesions that confirm the process. researchgate.net The conversion of the cytosine moiety in dTpdC to a uracil base via photodimerization and subsequent hydrolysis provides a direct chemical basis for this mutational pathway. nih.gov

Probing Nucleic Acid Conformation and Dynamics

The three-dimensional structure of DNA is not static; it is a flexible molecule whose conformation influences its biological function, including its interactions with proteins. Simple oligonucleotides like dTpdC are invaluable tools for studying these structural dynamics.

Dinucleotides and short oligonucleotides provide a simplified context for the detailed analysis of the conformational preferences of the sugar-phosphate backbone and the orientation of the bases. While direct studies on dTpdC conformation are part of a broader body of work, research on similar short DNA fragments, such as the trinucleotide d(T-T-A), illustrates the principles. nih.gov

Using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can determine the preferred conformation of the deoxyribose sugar rings (e.g., S-type or 2'-endo, characteristic of B-form DNA) and the torsion angles of the phosphodiester backbone. nih.gov Studies on d(T-T-A) revealed that the ribose rings favor the S-type conformation and that the molecule displays a high degree of conformational purity along its backbone. nih.gov Such analyses on model systems like dTpdC allow for the dissection of intrinsic conformational tendencies, free from the complex constraints of a long double helix, providing baseline data for understanding the flexibility inherent in DNA.

The forces that hold the DNA double helix together and mediate its interaction with other molecules include hydrogen bonding and base stacking. Dinucleotides are used to study these fundamental interactions in a controlled manner. For example, the association of complementary dinucleotides like deoxycytidylyl-(3′,5′)-deoxyguanosine can be studied in solvents like dimethylsulfoxide (DMSO), which minimizes competing interactions with water and allows for the precise measurement of Watson-Crick hydrogen bond formation. researchgate.net Although not specifically dTpdC, these studies establish a methodology where the thermodynamic properties (enthalpy and equilibrium constants) of base pairing can be quantified. researchgate.net This approach can be applied to understand how a TC sequence might interact with a complementary AG sequence, providing insight into the stability and dynamics of specific DNA sequences.

Investigating Enzyme-Nucleic Acid Recognition

The interaction between enzymes and nucleic acids is fundamental to virtually all aspects of DNA and RNA metabolism, including replication, repair, and transcription. Short oligonucleotides are frequently used as substrates or ligands to probe the recognition mechanisms of these enzymes.

The dinucleotide dTpdC, as a defined fragment of a DNA strand, can be used to study how various DNA-modifying enzymes recognize and act upon specific sequences. For instance, DNA glycosylases are enzymes that initiate the Base Excision Repair (BER) pathway by recognizing and removing damaged or non-canonical bases. clinicsinoncology.comnih.gov A dTpdC molecule containing a modified cytosine (e.g., a UV-induced lesion) could be used as a minimal substrate to study the binding affinity and catalytic activity of a specific DNA glycosylase, revealing the structural requirements for enzyme recognition.

Similarly, studies investigating the interactions of antibodies with single-stranded DNA (ssDNA) have used short oligonucleotides like trideoxythymidylate (dT3) to understand the conformational changes that occur in the protein upon binding. ebi.ac.uk In these studies, the oligonucleotide acts as a specific ligand, and crystallographic analysis can reveal intimate stacking interactions between amino acid side chains and DNA bases. ebi.ac.uk This demonstrates how simple DNA fragments are employed to dissect the molecular details of protein-nucleic acid recognition, a principle that is fully applicable to the use of dTpdC for studying enzymes that act on or near the TC sequence. Furthermore, the Thg1/TLP family of enzymes, which catalyze 3'-5' nucleotide addition, are studied using various RNA substrates to understand their repair and processing functions, illustrating the broad use of short nucleic acids to elucidate enzyme mechanisms. osu.edu

Computational and Theoretical Investigations of Thymidylyl 3 5 Deoxycytidine

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can generate a trajectory that describes the positions and velocities of particles over time, offering a detailed view of conformational dynamics.

For Thymidylyl-(3'-5')-deoxycytidine, MD simulations, typically performed using well-established force fields like AMBER or CHARMM, provide profound insights into its structural flexibility. nih.gov These simulations are generally conducted in an environment that mimics physiological conditions, including explicit water molecules and counterions to neutralize the system's charge. nih.gov Simulations extending over nanoseconds to microseconds can reveal the inherent dynamics of the d(TpC) step, such as the puckering of the deoxyribose sugar rings, the rotation around the glycosidic bond, and the flexibility of the phosphate (B84403) backbone. nih.govresearchgate.net

Key analyses of MD trajectories for DNA fragments like d(TpC) include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual atoms or groups, highlighting mobile regions like the phosphate backbone or the termini.

Analysis of Torsion Angles: To characterize the conformational preferences of the sugar-phosphate backbone (α, β, γ, δ, ε, ζ) and the glycosidic bond (χ). Experimental studies have shown that the sugar moieties in dinucleotides preferentially adopt an S-type (C2'-endo) conformation. researchgate.net

Helical Parameters: To describe the local geometry of the dinucleotide step as if it were part of a larger DNA helix, including parameters like twist, roll, slide, and shift.

MD studies on larger DNA sequences have shown that the conformational dynamics of a dinucleotide step are influenced by its nearest neighbors, a concept known as sequence context effects. nih.gov Large-scale simulations of all unique tetranucleotide sequences have been undertaken to build a comprehensive understanding of these effects, providing a rich dataset for the behavior of the d(TpC) step in various contexts. nih.gov These simulations can reveal tendencies for the DNA backbone to adopt non-standard conformational substates, which can be crucial for protein recognition and binding. nih.gov

| Parameter | Description | Typical Conformation in B-DNA |

| Sugar Pucker | The conformation of the five-membered deoxyribose ring. | C2'-endo (S-type) |

| Glycosidic Angle (χ) | Rotation around the N-C1' bond, defining the orientation of the base relative to the sugar. | anti |

| Backbone Torsions | Six torsion angles (α, β, γ, δ, ε, ζ) that define the conformation of the sugar-phosphate backbone. | Varies, with correlated motions often observed. |

Quantum Mechanical (QM) Calculations

While MD simulations excel at describing conformational dynamics, they rely on classical mechanics and pre-parameterized force fields. Quantum Mechanical (QM) calculations, based on the principles of quantum theory, provide a more fundamental description of a molecule's electronic structure, which governs its chemical properties, reactivity, and spectroscopic signatures.

QM methods, such as Density Functional Theory (DFT), are used to calculate the distribution of electrons within the d(TpC) molecule. nih.gov This information is vital for understanding its intrinsic stability and chemical reactivity. For instance, studies on cytosine and its derivatives have employed QM calculations to investigate the stability of protonated dimers, which are relevant to the formation of non-canonical DNA structures like the i-motif. nih.gov

The electronic structure is also key to understanding DNA damage and mutation. The TpC dinucleotide sequence is a known mutational hotspot in certain cancers. nih.gov QM calculations can elucidate the electronic properties that make the cytosine in this specific context susceptible to chemical modification or damage. Furthermore, QM methods are essential for studying photochemical reactions. Experimental work has shown that UV irradiation of d(TpC) can lead to the formation of unstable photoproducts. nih.gov QM calculations, particularly those that can handle electronically excited states like CASSCF and CASPT2, are employed to map the energy landscapes of these photochemical reactions, identify reaction pathways, and explain the formation of various photoproducts. documentsdelivered.comresearchgate.net

Experimental techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are cornerstones of DNA structural analysis. researchgate.net QM calculations serve as a powerful partner to these methods by predicting spectroscopic properties from first principles.

By calculating parameters such as NMR chemical shifts and coupling constants for a given d(TpC) conformation, researchers can help assign experimental spectra and validate or refine structures derived from experimental data. Similarly, QM methods can predict CD spectra, which are highly sensitive to the helical structure and base stacking of nucleic acids. This theoretical support is crucial for interpreting complex experimental results and gaining a more accurate picture of the solution-state structure of d(TpC).

Combined QM/MM Approaches for Complex Biological Systems

To study the behavior of Thymidylyl-(3'-5')-deoxycytidine within a larger, more biologically relevant context, such as embedded in a long DNA strand or interacting with an enzyme, a full QM treatment becomes computationally prohibitive. This challenge is addressed by hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. arturorobertazzi.it

In a QM/MM simulation, the system is partitioned into two regions. sissa.itbonvinlab.org The chemically active center—for example, the d(TpC) dinucleotide where a chemical reaction like bond cleavage or photodemage is occurring—is treated with a high-level QM method to accurately describe the changes in electronic structure. documentsdelivered.comarturorobertazzi.it The remainder of the system, including the rest of the DNA strand, surrounding water molecules, and any interacting proteins, is treated with a classical MM force field. rsc.orgkit.edu

This approach allows for the investigation of processes that depend on both quantum effects and the influence of a large environment. For example, QM/MM studies on cytidine (B196190) analogues have been used to explore the mechanisms of excited-state relaxation in aqueous solution, providing insights into how the environment affects photophysics and photochemistry. documentsdelivered.comresearchgate.net For d(TpC), QM/MM simulations would be the method of choice to study enzymatic repair of a lesion at the cytosine base or to accurately model its interaction with DNA polymerase, capturing the intricate interplay between the quantum nature of the reaction and the dynamics of the surrounding biological machinery. kit.edu

Conformation Search Algorithms

The conformational space available to even a small molecule like a dinucleotide is vast. Conformation search algorithms are computational methods designed to systematically or stochastically explore this space to identify low-energy, stable conformations. researchgate.net These methods are crucial for generating plausible starting structures for more computationally intensive studies like MD or QM calculations.

For d(TpC), a conformational search would involve systematically varying the key degrees of freedom, such as the seven backbone torsion angles (α, β, γ, δ, ε, ζ) and the two glycosidic torsion angles (χ), as well as the sugar pucker for both residues. nih.gov Techniques like genetic algorithms have been applied to the conformational analysis of DNA. researchgate.net In this approach, a population of conformations is evolved over generations, with "fitter" (lower-energy) structures being more likely to survive and "reproduce" to create the next generation of conformations. This process efficiently searches the complex energy landscape for the most stable structures. The resulting conformations provide a global overview of the molecule's flexibility and its most likely shapes in solution. researchgate.net

Advanced Analytical Techniques Utilized in Research

Chromatographic Methods

Chromatography is a cornerstone for the separation and analysis of nucleic acid components like Thymidylyl-(3'-5')-deoxycytidine. The choice between different chromatographic techniques is dictated by the specific analytical goal, whether it is high-purity isolation or precise quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the purification and quantification of Thymidylyl-(3'-5')-deoxycytidine and its derivatives. Reversed-phase HPLC (RP-HPLC) is particularly effective, separating molecules based on their hydrophobicity. In the context of dinucleotides, RP-HPLC can effectively separate the target compound from reaction precursors, synthetic failure sequences, and degradation products.

Research involving the photochemical products of dinucleotides has demonstrated the utility of HPLC in isolating various isomers and adducts. nih.govosti.gov For instance, studies on the gamma radiolysis of the related dinucleotide thymidylyl-(3'-->5')-thymidine (TpT) utilized reverse-phase HPLC to isolate and purify radiation-induced products for subsequent analysis. nih.gov The separation is typically achieved using a C18 stationary phase and a mobile phase gradient, often consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. By adjusting the gradient and mobile phase composition, researchers can achieve fine separation of compounds with subtle structural differences, such as cis-trans isomers or photoproducts. nih.govlcms.cz

Quantification is performed by integrating the peak area corresponding to Thymidylyl-(3'-5')-deoxycytidine in the chromatogram and comparing it to a standard curve generated from known concentrations of a purified standard. Detection is commonly carried out using a UV detector, set to the absorbance maximum of the pyrimidine (B1678525) bases (~260-270 nm).

Table 1: Illustrative RP-HPLC Conditions for Deoxycytidine-Containing Compounds

| Parameter | Condition 1 (Analytical) | Condition 2 (Preparative) |

|---|---|---|

| Column | Agilent C18 (50 x 3.0 mm, 1.8 µm) | COSMOSIL Cholester C18 (250 x 4.6 mm) |

| Mobile Phase A | Deionized Water | Acetonitrile |

| Mobile Phase B | 50 mM Phosphate (B84403) Buffer (pH 4.0) | N/A (Isocratic) |

| Mobile Phase C | Methanol | N/A (Isocratic) |

| Flow Rate | 0.6 mL/min | 1.0 mL/min |

| Temperature | 25°C | Ambient |

| Detection | UV at 270 nm | UV at 260 nm |

This table presents example conditions based on methodologies for related deoxynucleosides and their isomers. nih.govnih.gov Specific parameters for Thymidylyl-(3'-5')-deoxycytidine may require optimization.

Ion-exchange chromatography (IEC) separates molecules based on their net charge. This technique is exceptionally well-suited for the purification of Thymidylyl-(3'-5')-deoxycytidine because the phosphodiester bond gives the molecule a net negative charge at neutral or alkaline pH. This charge allows it to bind to a positively charged stationary phase (anion-exchange chromatography).

In practice, a sample containing the dinucleotide is loaded onto an anion-exchange column, such as one functionalized with quaternary ammonium (B1175870) (Q) groups (e.g., Mono Q™, DNAPac™). nih.govcytivalifesciences.com The bound molecules are then eluted by increasing the ionic strength of the mobile phase, typically by applying a salt gradient (e.g., NaCl or ammonium acetate). nih.gov Shorter oligonucleotides, having fewer phosphate groups and thus a lower net negative charge, will elute at a lower salt concentration than longer oligonucleotides. This principle allows for the effective separation of the dinucleotide from mononucleotides, longer oligonucleotides, and uncharged contaminants. The use of denaturing agents like urea (B33335) can be employed to disrupt secondary structures and improve separation efficiency. dntb.gov.uawikipedia.org

Table 2: Typical Anion-Exchange Chromatography Parameters for Oligonucleotides

| Parameter | Description |

|---|---|

| Stationary Phase | Strong anion-exchanger (e.g., Polystyrene/divinylbenzene-based resin like Mono-Q™ or pellicular resin like DNAPac™ PA200). nih.govthermofisher.com |

| Binding Buffer (Eluent A) | Low ionic strength buffer, e.g., 20 mM Tris-HCl, pH 8.0. |

| Elution Buffer (Eluent B) | High ionic strength buffer, e.g., 20 mM Tris-HCl with 1.0 M NaCl, pH 8.0. |

| Elution Method | Linear gradient from low to high salt concentration. |

| Detection | UV absorbance at 260 nm. |

These parameters are based on established methods for oligonucleotide separation and are applicable to dinucleotides like Thymidylyl-(3'-5')-deoxycytidine. nih.govthermofisher.com

Electrophoretic Techniques (e.g., Polyacrylamide Gel Electrophoresis for oligonucleotides)

Polyacrylamide Gel Electrophoresis (PAGE) is a high-resolution technique used to separate nucleic acids based on their size. wikipedia.org For short oligonucleotides like Thymidylyl-(3'-5')-deoxycytidine, denaturing PAGE is the method of choice. The inclusion of a denaturant, such as 7 M urea, disrupts hydrogen bonds, preventing the formation of secondary structures and ensuring that migration through the gel matrix is strictly a function of chain length (and therefore molecular weight). nih.govnih.gov

The polyacrylamide gel acts as a molecular sieve. When an electric field is applied, the negatively charged nucleic acids migrate towards the positive electrode (anode). youtube.com Shorter molecules, like the target dinucleotide, navigate the pores of the gel more easily and travel farther than longer oligonucleotides. This technique is sensitive enough to resolve single-nucleotide differences in length, making it ideal for assessing the purity of a synthetic oligonucleotide preparation and separating it from failure sequences (n-1, n-2, etc.). nih.govthermofisher.com Following electrophoresis, the separated bands can be visualized by methods such as UV shadowing or staining with dyes like methylene (B1212753) blue.

Table 3: General Conditions for Denaturing PAGE of Short Oligonucleotides

| Parameter | Condition |

|---|---|

| Gel Matrix | 15-20% Acrylamide/Bis-acrylamide (e.g., 19:1 or 29:1 ratio). thermofisher.com |

| Denaturant | 7 M Urea. nih.govnih.gov |

| Buffer System | 1X TBE (Tris-Borate-EDTA). thermofisher.com |

| Sample Loading | Sample dissolved in loading buffer containing a denaturant (e.g., formamide) and tracking dyes. |

| Running Conditions | Constant voltage or power, e.g., 200 V for a minigel. |

| Visualization | UV shadowing or staining (e.g., Methylene Blue, SYBR Green). |

Spectrophotometric Quantification in Biochemical Assays (e.g., UV-Vis)

UV-Vis spectrophotometry is a fundamental technique for the quantification of nucleic acids, including Thymidylyl-(3'-5')-deoxycytidine. The constituent heterocyclic bases, thymine (B56734) and cytosine, exhibit strong absorbance in the ultraviolet region of the electromagnetic spectrum, with a characteristic absorbance maximum around 260 nm. mdpi.com

This property is harnessed for quantification using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (a constant specific to the molecule at a given wavelength), b is the path length of the cuvette (typically 1 cm), and c is the concentration of the compound. By measuring the absorbance of a solution at the appropriate wavelength (λmax), and knowing the molar extinction coefficient, the concentration of Thymidylyl-(3'-5')-deoxycytidine can be accurately determined.

The molar extinction coefficient for a dinucleotide can be approximated by summing the coefficients of its constituent mononucleotides. This value is critical for converting absorbance units into molar concentrations for biochemical assays and for determining yields in synthetic reactions. Photochemical studies of Thymidylyl-(3'-5')-deoxycytidine also rely heavily on UV-Vis spectroscopy to monitor the disappearance of the parent compound and the formation of photoproducts, which often exhibit different spectral properties. nih.govosti.gov

Table 4: Molar Extinction Coefficients of Constituent Deoxynucleosides at pH 7.0

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) |

|---|---|---|

| 2'-Deoxythymidine (dT) | 267 | 9,600 |

| 2'-Deoxycytidine (dC) | 271 | 9,000 |

Note: The extinction coefficient for Thymidylyl-(3'-5')-deoxycytidine can be estimated from these values, though experimental determination is most accurate.

Q & A

Q. Methodological Framework

- Non-radioactive ELISA : Replace tritiated SAM with anti-5mC antibodies to quantify DNMT-mediated methylation in nuclear extracts .

- Dose-response curves : Treat cells (e.g., MCF-7) with 5-Aza-2'-deoxycytidine (5 μM, 3–5 days) to measure IC values and hypomethylation effects .

- Bisulfite sequencing : Validate locus-specific methylation changes post-inhibition .

How can researchers resolve discrepancies in deamination rates of Thymidylyl-(3'-5')-deoxycytidine derivatives across different experimental systems?

Data Contradiction Analysis

Deamination rates vary between in vitro and in vivo systems:

- pH-controlled assays : Adjust buffer conditions (pH 7.4 vs. 5.5) to mimic cellular vs. lysosomal environments .

- Repair enzyme knockout models : Use TDG (thymine DNA glycosylase)-deficient cell lines to isolate spontaneous deamination from repair processes .

- Isotope tracing : Track -labeled cytosine derivatives via mass spectrometry to quantify deamination kinetics .

What strategies are recommended for safe handling of Thymidylyl-(3'-5')-deoxycytidine derivatives in laboratory settings?

Q. Basic Safety Protocol

- PPE : Wear nitrile gloves, lab coats, and FFP2 masks to avoid dermal/oral exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., iodination reactions) .

- Waste disposal : Segregate halogenated waste (e.g., 5'-Deoxy-5'-iodothymidine byproducts) for incineration .

How does 5-Formyl-2'-deoxycytidine-5'-Triphosphate (5-fdCTP) enhance studies on epigenetic DNA modifications?

Advanced Research Focus

5-fdCTP serves as a substrate for DNA-modifying enzymes:

- TET enzyme assays : Monitor oxidation of 5mC to 5hmC/5fC using recombinant TET1/2 proteins and UPLC-MS detection .

- Click chemistry : Incorporate 5-fdCTP into DNA for bioconjugation with fluorescent probes (e.g., Alexa Fluor 647) .

- Single-molecule imaging : Track real-time modification dynamics using AFM or super-resolution microscopy .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products